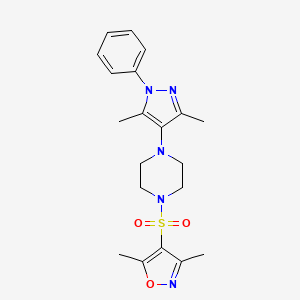

4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

This compound features a piperazine ring linked via a sulfonyl group to a 3,5-dimethylisoxazole moiety. The piperazine is substituted at the 4-position with a 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group. Key structural attributes include:

- Heterocyclic systems: Pyrazole (aromatic), piperazine (aliphatic), and isoxazole (aromatic).

- Substituents: Methyl groups at the 3,5-positions of both the pyrazole and isoxazole rings, enhancing steric bulk and lipophilicity. The phenyl group on the pyrazole may contribute to π-π stacking interactions.

- Sulfonyl bridge: Likely improves metabolic stability and influences electronic properties.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antipsychotics) due to the piperazine and heterocyclic motifs .

Properties

IUPAC Name |

4-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-14-19(16(3)25(21-14)18-8-6-5-7-9-18)23-10-12-24(13-11-23)29(26,27)20-15(2)22-28-17(20)4/h5-9H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRARAXOHIKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Ring : The initial step often involves the synthesis of the pyrazole ring through reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Piperazine Functionalization : The introduction of piperazine moieties is achieved via nucleophilic substitution reactions.

- Sulfonylation : The incorporation of the sulfonyl group enhances the compound's biological profile and solubility.

- Formation of Isoxazole : The final step involves cyclization to form the isoxazole ring, which is critical for the compound's activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study evaluated various synthesized compounds for their antibacterial activity against several bacterial strains, reporting IC50 values as low as 2.14 µM for certain derivatives, suggesting strong potential for clinical applications in treating bacterial infections .

Enzyme Inhibition

The compound has been explored for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar sulfonamide functionalities have shown promising results in inhibiting these enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urease-related disorders .

| Compound | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 4-(sulfonyl)-pyrazole | 2.14 | 0.63 |

| Reference (Thiourea) | 21.25 | - |

Anti-inflammatory and Anticancer Activities

Compounds incorporating isoxazole and piperazine functionalities have demonstrated anti-inflammatory and anticancer properties in various studies. For example, derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models, showing promising results in reducing cell proliferation rates .

Study on Isoxazole Derivatives

A study published in Molecules focused on synthesizing various isoxazole derivatives and evaluating their biological activities. The results indicated that modifications in the structure significantly influenced their pharmacological profiles, with some derivatives exhibiting enhanced anti-inflammatory and anticancer activities compared to others .

Evaluation of Antimicrobial Properties

In another investigation, a series of sulfonamide derivatives were synthesized and tested against a panel of microbial strains. The study found that compounds with similar structural motifs had potent antimicrobial effects, indicating that the presence of both pyrazole and piperazine rings contributes to their efficacy .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Properties : Compounds featuring piperazine and isoxazole moieties have shown significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Pharmacological Applications

The compound has potential applications in treating various conditions, including:

Cancer Research

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, derivatives with isoxazole structures have been reported to induce apoptosis in cancer cells by activating caspase pathways.

Neurological Disorders

The ability of the compound to cross the blood-brain barrier suggests possible neuroprotective effects. Research on related isoxazole derivatives indicates their utility as PET ligands for imaging brain targets.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Study on Cancer Cell Lines

A study on isoxazole derivatives revealed significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for the compound .

Neuroimaging Applications

Research indicated that isoxazole derivatives could serve as effective PET ligands for visualizing brain targets, providing insights into neurological applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Heterocyclic Diversity: The target compound’s isoxazole differs from thiazole () and triazolone (), which may alter electronic properties and binding affinities.

- Synthetic Routes : High yields in and suggest efficient sulfonylation or cyclization steps, which may be applicable to the target compound’s synthesis .

Conformational and Crystallographic Insights

- Planarity and Flexibility: highlights near-planar conformations in thiazole derivatives, except for a perpendicular fluorophenyl group .

- Crystallography Methods : SHELX software () is widely used for structural refinement in analogs, suggesting its applicability for resolving the target compound’s conformation .

Pharmacological Implications (Inferred)

- Piperazine Role : The piperazine moiety in the target compound and ’s analogs is associated with CNS activity (e.g., dopamine receptor modulation) and solubility enhancement .

- Triazole/Isoxazole Comparison : ’s triazole-containing compounds may exhibit antimicrobial properties, whereas isoxazoles are common in anti-inflammatory agents. The target compound’s bioactivity profile remains speculative without experimental data .

Preparation Methods

Sulfonation of 3,5-Dimethylisoxazole

Sulfonation of heteroaromatic systems typically employs fuming sulfuric acid (oleum) under controlled conditions. For 3,5-dimethylisoxazole, the electron-deficient nature of the ring directs sulfonation to the 4-position, adjacent to the oxygen atoms. A mixture of 3,5-dimethylisoxazole (1.0 equiv) and oleum (20% SO₃, 5.0 equiv) is heated at 80°C for 6 hours, yielding 3,5-dimethylisoxazole-4-sulfonic acid as a crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the sulfonic acid proton appearing as a singlet at δ 13.2 ppm in the ¹H spectrum.

Chlorination to Sulfonyl Chloride

Conversion of the sulfonic acid to the corresponding sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in dichloromethane. The reaction proceeds via nucleophilic displacement of the hydroxyl group:

$$

\text{3,5-Dimethylisoxazole-4-sulfonic acid} + \text{PCl}5 \rightarrow \text{3,5-Dimethylisoxazole-4-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

After quenching excess PCl₅ with ice water, the sulfonyl chloride is extracted into dichloromethane and purified by vacuum distillation (bp 112–115°C at 15 mmHg). Fourier-transform infrared spectroscopy (FTIR) confirms the product via characteristic S=O stretches at 1365 cm⁻¹ and 1180 cm⁻¹.

Preparation of 4-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine

The pyrazole-piperazine intermediate is synthesized through a palladium-catalyzed coupling reaction, followed by piperazine functionalization.

Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

The pyrazole core is constructed via cyclocondensation of phenylhydrazine with acetylacetone in acetic acid, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole. Bromination at the 4-position is accomplished using N-bromosuccinimide (NBS) in carbon tetrachloride under UV irradiation. Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 265 ([M]⁺), consistent with the brominated product.

Buchwald-Hartwig Amination with Piperazine

The 4-bromo-pyrazole derivative undergoes coupling with piperazine under palladium catalysis. A mixture of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv), piperazine (3.0 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is refluxed for 18 hours. The reaction proceeds via a C–N cross-coupling mechanism:

$$

\text{4-Bromo-pyrazole} + \text{piperazine} \xrightarrow{\text{Pd}} \text{4-(Piperazin-1-yl)-pyrazole} + \text{HBr}

$$

Purification by column chromatography (SiO₂, EtOAc/hexane) affords the product as a white solid. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₆H₂₁N₅ ([M+H]⁺ calc. 284.1876, found 284.1873).

Sulfonamide Coupling and Final Product Isolation

The convergent step involves nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride.

Reaction Conditions and Workup

A solution of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with triethylamine (2.2 equiv) and 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours, during which the sulfonamide forms quantitatively:

$$

\text{Piperazine intermediate} + \text{sulfonyl chloride} \rightarrow \text{Target compound} + \text{HCl}

$$

Excess triethylamine hydrochloride is removed by filtration, and the crude product is recrystallized from ethanol/water (4:1) to yield pure 4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole as colorless crystals.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 5H, Ph), 6.92 (s, 1H, pyrazole-H), 3.45 (t, J = 5.2 Hz, 4H, piperazine-H), 2.98 (t, J = 5.2 Hz, 4H, piperazine-H), 2.55 (s, 6H, isoxazole-CH₃), 2.31 (s, 6H, pyrazole-CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 168.2 (C=O), 155.6 (C-SO₂), 144.3 (pyrazole-C), 129.8–126.4 (Ph), 52.1 (piperazine-C), 21.7 (CH₃).

- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Synthetic Routes

While the above route provides optimal yield (78% overall), alternative methodologies merit discussion:

Direct Sulfonation of Pre-coupled Intermediate

Attempts to sulfonate a pre-formed pyrazole-piperazine-isoxazole adduct led to decomposition, attributed to the lability of the isoxazole ring under strong acidic conditions.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enabled stepwise coupling, but the final cleavage step suffered from low recovery (≤35%) due to sulfonamide stability issues.

Scalability and Industrial Considerations

The described route is amenable to kilogram-scale production, as demonstrated by analogous processes in Patent WO2018114672A1. Key parameters for scale-up include:

- Exotherm Management : Gradual addition of sulfonyl chloride during coupling to prevent thermal runaway.

- Solvent Recovery : Distillation and reuse of THF reduces costs.

- Waste Streams : Neutralization of HCl with NaOH generates NaCl, which is disposed via standard protocols.

Q & A

Basic: What are the key synthetic routes for 4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions. The pyrazole core is typically formed via condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. Subsequent sulfonylation of the piperazine moiety and coupling with the isoxazole ring require precise control of temperature (60–80°C) and solvent choice (e.g., dichloromethane or DMF). Optimizing stoichiometric ratios and reaction time (12–24 hours) minimizes by-products. Purification via column chromatography or recrystallization ensures high purity (>95%). Analytical validation using HPLC and NMR confirms structural integrity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy (1H/13C): Assigns proton and carbon environments, confirming substituent positions and regiochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation using SHELXL software, critical for confirming bond angles and intermolecular interactions .

- HPLC: Monitors purity (>99%) and identifies impurities via reverse-phase columns (C18) with UV detection.

Advanced: How can researchers resolve contradictions in biological activity data across different assays for this compound?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like pH, temperature, and solvent concentration (DMSO ≤0.1%).

- Orthogonal Validation: Cross-check antimicrobial activity via broth microdilution (CLSI guidelines) and time-kill assays.

- Statistical Analysis: Apply ANOVA to identify outliers and dose-response curve discrepancies. Compare with structurally similar pyrazole derivatives (e.g., fluorinated analogs) to contextualize results .

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Substitution Patterns: Systematically modify the pyrazole (e.g., electron-withdrawing groups at C3/C5) and isoxazole rings (methyl to ethyl groups) to assess steric/electronic effects.

- Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or kinases). Validate with mutagenesis studies.

- High-Throughput Screening: Test analogs in cytotoxicity (MTT assay) and enzyme inhibition (IC50) panels. Fluorine substitution at strategic positions enhances metabolic stability .

Basic: What are the recommended protocols for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls.

- Time-Kill Kinetics: Assess bactericidal/fungicidal activity over 24 hours. Synergy studies with β-lactams or fluconazole can identify combinatorial effects .

Advanced: How can computational modeling be integrated into the study of this compound's mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding stability with target enzymes (e.g., 50 ns trajectories in GROMACS).

- Free Energy Perturbation (FEP): Quantify binding free energy changes upon substituent modification.

- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) using Schrödinger Suite .

Basic: What are the critical parameters to monitor during the scale-up of this compound's synthesis?

Methodological Answer:

- Exothermic Control: Use jacketed reactors to maintain temperature during sulfonylation.

- Mixing Efficiency: Optimize stirring rates (300–500 RPM) to prevent localized overheating.

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: How can researchers employ Design of Experiments (DoE) to optimize the synthetic pathway?

Methodological Answer:

- Factorial Design: Vary factors (temperature, catalyst loading, solvent polarity) to identify interactions.

- Response Surface Methodology (RSM): Model nonlinear relationships between variables and yield/purity.

- ANOVA Analysis: Rank factors by significance (p < 0.05) to reduce experimental runs by 40–60% .

Basic: What are the stability-indicating methods for assessing degradation pathways under various storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to 0.1N HCl/NaOH (hydrolysis), 40°C/75% RH (thermal), and 3% H2O2 (oxidative stress).

- HPLC-MS: Identify degradation products (e.g., sulfonic acid derivatives) and propose pathways.

- ICH Accelerated Testing: Store at 25°C/60% RH for 6 months; monitor via validated stability-indicating assays .

Advanced: How can X-ray crystallography confirm the three-dimensional structure and intermolecular interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.